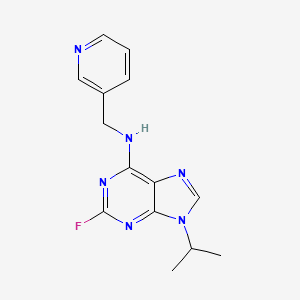
2-fluoro-9-isopropyl-N-(pyridin-3-ylmethyl)-9H-purin-6-amine
Cat. No. B8602299
M. Wt: 286.31 g/mol
InChI Key: CBICPSJSXZLNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07582642B2
Procedure details


To a stirred solution of (2-fluoro-9H-purin-6-yl)-pyridin-3-ylmethyl-amine (1.00 g, 1 eq, 4.10 mmol) in DMA (12 mL) under an argon atmosphere, at RT, was added K2CO3 (powdered, anhydrous, 2.75 g, 4.85 eq, 19.90 mmol) followed 2-bromopropane (3.75 mL, 9.75 eq, 39.93 mmol). The reaction mixture was stirred at RT for 48 h, when TLC (CHCl3:MeOH; 90:10) indicated that the reaction had gone to completion. The solvent was evaporated in vacuo and the residue partitioned between water (200 mL) and EtOAc (100 mL), the aqueous phase was separated and extracted with more EtOAc (2×50 mL). The bulked organic phase was washed with brine (50 mL), dried (MgSO4) and evaporated in vacuo, and the residue was purified by gradient column chromatography on silica gel, eluted with CHCl3:MeOH (100:0→95:5), to afford the title compound as a white solid. Yield: 0.73 g (62%). Mp 131-133° C. 1H-NMR (d6-DMSO, 250 MHz): δ1.49 (2×s, 6H, —CH(CH3)2), 4.63 (m, 3H, —CH(CH3)2 & —HNCH2-Pyr), 7.34, 7.24, 8.44, 8.58 (4×m, 4H, Pyr), 8.26 (s, 1H, —N═CH—N—), 8.95 (bs, 1H, —HNCH2-Pyr). FABMS m/z (relative intensity): 287 ([M+H]+, 100), 245 (8), 154 (23), 136 (18). Accurate Mass (M+H): Actual: 287.1420, Measured: 287.1412. Microanalysis (Expected: Measured) C14H15N6F: C, 58.73; 58.57; H, 5.28; 5.21; N, 29.35; 29.27.
Name
(2-fluoro-9H-purin-6-yl)-pyridin-3-ylmethyl-amine
Quantity
1 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][NH:8]2)=[C:4]([NH:11][CH2:12][C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)[N:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH:26]([CH3:28])[CH3:27].C(Cl)(Cl)Cl>CC(N(C)C)=O.CO>[F:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:26]([CH3:28])[CH3:27])=[C:4]([NH:11][CH2:12][C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)[N:3]=1 |f:1.2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
3.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at RT for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between water (200 mL) and EtOAc (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with more EtOAc (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The bulked organic phase was washed with brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by gradient column chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with CHCl3:MeOH (100:0→95:5)
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=NC(=C2N=CN(C2=N1)C(C)C)NCC=1C=NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
